Amoitone B

Description

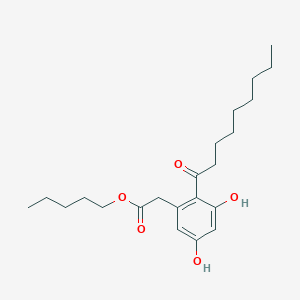

Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-(3,5-dihydroxy-2-nonanoylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-3-5-7-8-9-10-12-19(24)22-17(14-18(23)16-20(22)25)15-21(26)27-13-11-6-4-2/h14,16,23,25H,3-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKDHZVFIMRCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Trapoxin B: A Historical and Technical Overview

Originally misidentified as "Amoitone B," Trapoxin B is a potent cyclotetrapeptide histone deacetylase inhibitor. Its discovery in the early 1990s marked a significant milestone in the study of chromatin remodeling and its role in cancer biology. This technical guide provides an in-depth look at the historical context of Trapoxin B's discovery, its mechanism of action, and the experimental protocols that led to its characterization.

Historical Context and Initial Discovery

The initial biological screening revealed that both Trapoxin A and B exhibited potent "detransformation" activities. Specifically, they were shown to revert the transformed morphology of NIH3T3 cells that had been engineered to express the v-sis oncogene, suggesting a potential role in cancer therapy.[1][2] This early observation was a crucial first step that hinted at the compound's unique mechanism of action, which was later elucidated to be the inhibition of histone deacetylases.

Physicochemical and Spectroscopic Data

The structure of Trapoxin B was determined through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation studies.[1]

| Property | Value |

| Molecular Formula | C₃₃H₄₀N₄O₆[4] |

| Molecular Weight | 588.7 g/mol [4] |

| Appearance | Colorless needles[1] |

| Optical Rotation ([α]D²⁵) | -245.8° (c 0.5, CHCl₃)[1] |

| UV λmax (MeOH) | 252, 258, 264, 268 nm[1] |

| IR (KBr) νmax | 3300, 1740, 1670, 1630 cm⁻¹[1] |

Table 1: Physicochemical Properties of Trapoxin B.

The detailed structure of Trapoxin B was elucidated as cyclo[(S)-phenylalanyl-(S)-phenylalanyl-(R)-prolyl-2-amino-8-oxo-9,10-epoxydecanoyl-].[1]

Experimental Protocols

Fermentation and Isolation of Trapoxin B

The following is a summary of the fermentation and isolation protocol as described by Itazaki et al. (1990):

-

Fermentation: Helicoma ambiens RF-1023 was cultured in a jar fermentor containing a medium of glucose, potato starch, soybean powder, and other inorganic salts. The fermentation was carried out at 28°C for 5 days.[1]

-

Extraction: The culture broth was filtered, and the mycelial cake was extracted with acetone. The acetone extract was concentrated and then extracted with ethyl acetate.[1]

-

Chromatography: The crude extract was subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure Trapoxin B.[1]

Biological Assays for Detransformation Activity

The detransformation activity of Trapoxin B was assessed using the following protocol:

-

Cell Culture: v-sis oncogene-transformed NIH3T3 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum.

-

Treatment: The cells were treated with varying concentrations of Trapoxin B.

-

Morphological Observation: The morphology of the cells was observed under a phase-contrast microscope to assess the reversion from a transformed (spindle-shaped) to a normal (flattened) phenotype.

Mechanism of Action: Histone Deacetylase Inhibition

Subsequent research following its discovery revealed that the primary molecular target of Trapoxin B is histone deacetylase (HDAC).[5][6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.

Trapoxin B was found to be an irreversible inhibitor of HDACs.[5] The epoxyketone moiety in the side chain of the 2-amino-8-oxo-9,10-epoxydecanoyl residue is crucial for its inhibitory activity. It is believed that this group covalently modifies a residue within the active site of the HDAC enzyme, leading to its irreversible inactivation.[5] The inhibition of HDAC activity by Trapoxin B results in the accumulation of acetylated histones, which in turn leads to the relaxation of chromatin structure and the re-expression of silenced tumor suppressor genes, ultimately contributing to its antitumor effects.

References

- 1. Isolation and structural elucidation of new cyclotetrapeptides, trapoxins A and B, having detransformation activities as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structural elucidation of new cyclotetrapeptides, trapoxins A and B, having detransformation activities as antitumor agents. | Semantic Scholar [semanticscholar.org]

- 3. SOLATION AND STRUCTURAL ELUCIDATION OF NEW CYCLOTETRAPEPTIDES, TRAPOXINS A AND B, HAVING DETRANSFORMATION ACTIVITIES AS ANTITUMOR AGENTS [jstage.jst.go.jp]

- 4. Trapoxin B | C33H40N4O6 | CID 395803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Amoitone B synthesis and chemical properties

Despite a comprehensive search of scientific databases and chemical literature, the compound designated as "Amoitone B" remains elusive. At present, there is no publicly available information regarding its chemical structure, synthesis, or biological properties. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in the public domain, or potentially a misnomer or typographical error in the requested topic.

For researchers, scientists, and drug development professionals, the emergence of a new natural product or synthetic molecule is a significant event, often opening new avenues for therapeutic intervention and scientific exploration. However, the absence of any data on this compound prevents the compilation of the requested in-depth technical guide.

A thorough investigation into chemical databases such as PubChem, Scopus, and Web of Science, as well as broad searches for related nomenclature, yielded no relevant results. The scientific community relies on the publication and dissemination of research findings to build upon collective knowledge. Without this foundational information, a detailed analysis of this compound's synthesis and chemical properties is not possible.

Should "this compound" be a recent discovery, the scientific community eagerly awaits its disclosure in a peer-reviewed journal or patent application. Upon its publication, a detailed technical guide could be developed, outlining its:

-

Chemical Structure: Elucidation of its atomic arrangement and stereochemistry.

-

Synthesis: Detailed synthetic routes, including starting materials, reagents, reaction conditions, and yields.

-

Chemical Properties: Spectroscopic data (NMR, IR, Mass Spectrometry), solubility, stability, and reactivity.

-

Biological Activity: In vitro and in vivo studies detailing its mechanism of action, potency, and potential therapeutic applications.

Until such information becomes available, the topic of "this compound synthesis and chemical properties" remains an intriguing but currently unanswerable question. We encourage the requester to verify the compound's name and to monitor scientific literature for any forthcoming publications on this subject.

Unraveling the Pharmacodynamics of Monoamine Transporter Ligands: A Technical Whitepaper

A comprehensive analysis of the pharmacodynamic interactions between small molecule ligands and the serotonin (SERT) and norepinephrine (NET) transporters is crucial for the development of novel therapeutics for mood disorders and other neurological conditions. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the key pharmacodynamic parameters, experimental methodologies, and underlying signaling pathways. Due to the absence of publicly available research data on a compound named "Amoitone B" in relation to serotonin and norepinephrine transporters, this whitepaper will utilize the well-characterized dual-uptake inhibitor, Amitriptyline, as a representative molecule to illustrate the principles and methodologies of such investigations.

Introduction to Serotonin and Norepinephrine Transporters as Therapeutic Targets

The serotonin transporter (SERT) and norepinephrine transporter (NET) are integral membrane proteins that regulate the concentration of their respective neurotransmitters in the synaptic cleft.[1] By facilitating the reuptake of serotonin and norepinephrine from the synapse back into the presynaptic neuron, these transporters play a critical role in terminating neurotransmission.[2][3] Inhibition of SERT and NET is a cornerstone of treatment for major depressive disorder and other psychiatric conditions, as it leads to an increased availability of these key monoamines in the brain.[4][5]

Quantitative Pharmacodynamics of Amitriptyline at SERT and NET

The interaction of a ligand with its target transporters is quantified by its binding affinity and inhibitory potency. These parameters are essential for understanding the drug's mechanism of action and for predicting its clinical efficacy and potential side effects. The following table summarizes the key in vitro pharmacodynamic data for Amitriptyline.

| Target | Parameter | Value (nM) | Species | Assay Type | Reference |

| SERT | Ki | 4.3 | Human | Radioligand Binding | [6] |

| NET | Ki | 100 | Human | Radioligand Binding | [6] |

| SERT | IC50 | 16.3 ± 1.4 | Rat | [3H]Serotonin Uptake | [7] |

| NET | IC50 | - | - | - | - |

Table 1: In Vitro Pharmacodynamic Profile of Amitriptyline

Experimental Protocols for Transporter Interaction Studies

The determination of a compound's affinity for and inhibition of SERT and NET involves a variety of established experimental techniques. Below are detailed methodologies for two of the most common assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for SERT and NET.

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

Radioligand: [3H]Citalopram for SERT, [3H]Nisoxetine for NET.

-

Test compound (e.g., Amitriptyline) at various concentrations.

-

Non-specific binding control (e.g., 10 µM Desipramine for NET, 10 µM Paroxetine for SERT).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for SERT and NET.

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET).

-

Radiolabeled neurotransmitter: [3H]Serotonin for SERT, [3H]Norepinephrine for NET.

-

Test compound (e.g., Amitriptyline) at various concentrations.

-

Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Inhibitor for non-specific uptake (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

-

Scintillation counter.

Workflow:

Caption: Workflow for Synaptosomal Uptake Assay.

Signaling Pathways and Mechanism of Action

The therapeutic effects of dual serotonin-norepinephrine reuptake inhibitors like Amitriptyline stem from their ability to modulate monoaminergic neurotransmission.[3] By blocking SERT and NET, these compounds increase the dwell time and concentration of serotonin and norepinephrine in the synaptic cleft.[8] This enhanced neurotransmitter availability leads to a cascade of downstream signaling events, including the activation of various postsynaptic receptors.[3] Chronic administration can lead to adaptive changes in receptor sensitivity and gene expression, which are thought to underlie the delayed onset of the antidepressant effects.[3]

Caption: Mechanism of Action of a Dual SERT/NET Inhibitor.

Conclusion

The pharmacodynamic characterization of compounds targeting SERT and NET is a multifaceted process that requires a combination of in vitro binding and functional assays. The data generated from these studies are indispensable for understanding the molecular mechanisms of drug action, guiding lead optimization, and predicting clinical outcomes. While the specific compound "this compound" lacks scientific literature regarding its effects on these transporters, the principles and methodologies outlined in this whitepaper using Amitriptyline as a case study provide a robust framework for the investigation of any novel SERT and/or NET inhibitor. Future research in this area will continue to refine our understanding of the intricate interplay between these transporters and their ligands, paving the way for the development of more effective and safer treatments for a range of neuropsychiatric disorders.

References

- 1. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amitriptyline - Wikipedia [en.wikipedia.org]

- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Role of central serotonin and noradrenaline interactions in the antidepressants' action: Electrophysiological and neurochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

A Comprehensive Guide for Researchers and Drug Development Professionals

Amitriptyline, a cornerstone tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of several primary metabolites. These metabolites are not mere byproducts; they possess their own pharmacological activities and significantly contribute to the overall therapeutic effect and side-effect profile of the parent drug. This technical guide provides an in-depth exploration of the primary metabolites of amitriptyline, their biological activities, the experimental methods used for their characterization, and the key signaling pathways they modulate.

Quantitative Analysis of Metabolite Activity

The primary metabolic pathways of amitriptyline involve demethylation and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. The major primary metabolites include nortriptyline, (E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline, (E)-10-hydroxyamitriptyline, and (Z)-10-hydroxyamitriptyline. The binding affinities and inhibitory activities of these metabolites at various receptors and transporters are crucial for understanding their pharmacological contributions.

| Metabolite | Target | Parameter | Value | Reference |

| Nortriptyline | Norepinephrine Transporter (NET) | Ki (nM) | 4.3 | [1] |

| Serotonin Transporter (SERT) | Ki (nM) | 18 | [1] | |

| Histamine H1 Receptor | Ki (nM) | 8.9 | [1] | |

| Muscarinic M1 Receptor | Ki (nM) | 31 | [1] | |

| Alpha-1A Adrenergic Receptor | Ki (nM) | 28 | [1] | |

| (E)-10-Hydroxynortriptyline | Norepinephrine Transporter (NET) | IC50 (nM) | 10.5 | |

| Serotonin Transporter (SERT) | IC50 (nM) | 78.4 | ||

| 10-Hydroxyamitriptyline | Sodium Channels | IC50 (µM) | ~10-100 | |

| Amitriptyline (Parent Drug) | Norepinephrine Transporter (NET) | Ki (nM) | 20 | [1] |

| Serotonin Transporter (SERT) | Ki (nM) | 4.3 | [1] | |

| Histamine H1 Receptor | Ki (nM) | 1.1 | [1] | |

| Muscarinic M1 Receptor | Ki (nM) | 1.2 | [1] | |

| Alpha-1A Adrenergic Receptor | Ki (nM) | 2.7 | [1] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of the potency of a compound in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Data for some metabolites are less readily available in public literature.

Experimental Protocols for Metabolite Analysis

The identification and quantification of amitriptyline and its metabolites are typically performed using a combination of chromatographic and mass spectrometric techniques.

1. Sample Preparation:

-

Source: Human plasma or urine samples are collected from patients undergoing amitriptyline therapy.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the drug and its metabolites from the biological matrix. SPE often utilizes C18 or mixed-mode cartridges. LLE may use solvents like hexane and isoamyl alcohol.

-

Derivatization: In some cases, derivatization is performed to improve the chromatographic properties and detection sensitivity of the analytes, especially for gas chromatography.

2. Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating amitriptyline and its metabolites.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

3. Detection and Quantification:

-

Mass Spectrometry (MS): HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific detection and quantification.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: Multiple reaction monitoring (MRM) is the preferred method for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.[2]

-

A recent study utilized a comprehensive workflow involving multiple ion monitoring (MIM)-enhanced product ion (EPI) scans and predicted multiple reaction monitoring (MRM)-EPI scans to identify a total of 28 metabolites in human urine.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of amitriptyline and its active metabolite, nortriptyline, is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][3][4] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission and alleviating depressive symptoms.

The following diagram illustrates the core signaling pathway:

The biotransformation of amitriptyline is a critical determinant of its therapeutic efficacy and safety. The following workflow outlines the key steps in its metabolic profiling:

In addition to their effects on neurotransmitter reuptake, amitriptyline and its metabolites interact with a variety of other receptors, which contributes to their side-effect profile. These include histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors.[3][4] Antagonism at these receptors can lead to sedation, dry mouth, constipation, and orthostatic hypotension.

Future Directions

A comprehensive understanding of the metabolic profile of amitriptyline and the pharmacological activity of its primary metabolites is essential for optimizing its therapeutic use and for the development of new drugs with improved efficacy and safety profiles. Further research is warranted to fully elucidate the activity of all major metabolites and to explore the clinical implications of inter-individual variability in amitriptyline metabolism due to genetic polymorphisms in CYP enzymes.[1][5] The use of advanced analytical techniques will continue to be pivotal in this endeavor, allowing for a more complete picture of the biotransformation and disposition of this important medication.

References

- 1. Amitriptyline - Wikipedia [en.wikipedia.org]

- 2. Metabolism and bioactivation of the tricyclic antidepressant amitriptyline in human liver microsomes and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

In-Vitro Binding Affinity of Novel Compounds to Muscarinic Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific data on the in-vitro binding affinity of Amoitone B to muscarinic receptors is publicly available. This guide, therefore, provides a comprehensive overview of the standard methodologies and theoretical frameworks used to characterize the binding of any investigational compound to these receptors. The information presented herein is intended to serve as a technical resource for designing and interpreting in-vitro binding studies for muscarinic receptor targets.

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of acetylcholine's effects in the central and peripheral nervous systems.[1][2] Five distinct subtypes, designated M1 through M5, have been identified, each with a unique tissue distribution and role in physiological processes.[2] The M1, M3, and M5 subtypes typically couple through Gq/11 proteins to stimulate the phospholipase C pathway, leading to an increase in intracellular calcium. The M2 and M4 subtypes, conversely, couple through Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] Given their diverse roles, muscarinic receptors are significant targets for therapeutic intervention in a range of disorders.

Quantitative Assessment of Binding Affinity

The interaction of a novel compound with muscarinic receptors is quantified by its binding affinity, which is typically determined through in-vitro radioligand binding assays.[1] The key parameters derived from these assays are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd).

Data Presentation: A Template for Reporting Binding Affinity Data

The following table provides a structured template for presenting quantitative binding affinity data for a hypothetical compound. Researchers investigating new molecules, such as this compound, would aim to populate such a table with their experimental findings.

| Receptor Subtype | Radioligand | Test Compound Ki (nM) | Test Compound IC50 (nM) | Hill Slope (nH) | Assay Type | Cell/Tissue Source | Reference |

| M1 | [³H]-Pirenzepine | Data | Data | Data | Competition Binding | CHO-K1 cells expressing hM1 | Citation |

| M2 | [³H]-AF-DX 384 | Data | Data | Data | Competition Binding | CHO-K1 cells expressing hM2 | Citation |

| M3 | [³H]-4-DAMP | Data | Data | Data | Competition Binding | CHO-K1 cells expressing hM3 | Citation |

| M4 | [³H]-Pirenzepine | Data | Data | Data | Competition Binding | CHO-K1 cells expressing hM4 | Citation |

| M5 | [³H]-Scopolamine | Data | Data | Data | Competition Binding | CHO-K1 cells expressing hM5 | Citation |

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] These assays can be performed in two primary formats: saturation binding assays to determine the Kd and Bmax of a radioligand, and competition binding assays to determine the Ki of an unlabeled test compound.

General Workflow for a Competition Binding Assay

The following diagram illustrates the typical workflow for an in-vitro competition binding assay.

Detailed Methodology for a [³H]-Pirenzepine Competition Binding Assay at the M1 Receptor

This protocol provides a representative example for determining the binding affinity of a test compound at the human M1 muscarinic receptor.

1. Materials:

- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

- Radioligand: [³H]-Pirenzepine (specific activity ~80 Ci/mmol).

- Test Compound: Stock solution of the compound of interest (e.g., this compound) in a suitable solvent (e.g., DMSO).

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

- Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).

- Filtration Apparatus: Cell harvester and glass fiber filters.

- Scintillation Cocktail and Counter.

2. Procedure:

- Assay Plate Preparation: To each well of a 96-well plate, add:

- 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

- 25 µL of a serial dilution of the test compound.

- 50 µL of [³H]-Pirenzepine diluted in assay buffer to a final concentration of ~1 nM.

- 100 µL of M1 receptor-containing cell membranes (final protein concentration ~10-20 µ g/well ).

- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Signaling Pathways

The interaction of a compound with a muscarinic receptor can either block (antagonist) or mimic (agonist) the effects of acetylcholine by modulating downstream signaling pathways.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade that results in the mobilization of intracellular calcium.

Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors leads to the activation of the Gi/o family of G proteins, which primarily inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Conclusion

The characterization of the in-vitro binding affinity of novel compounds to muscarinic receptors is a fundamental step in drug discovery and development. Through systematic application of radioligand binding assays and an understanding of the downstream signaling pathways, researchers can elucidate the pharmacological profile of new chemical entities. While specific data for this compound is not currently available, the methodologies and frameworks presented in this guide provide a robust foundation for its future investigation and for the broader scientific community engaged in muscarinic receptor research.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Histamine Receptor Antagonism Profile of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for characterizing the potential histamine receptor antagonist activity of novel chemical entities, using the hypothetical compound Amoitone B as a case study. In the absence of published data on this compound's specific interactions with histamine receptors, this document serves as a roadmap for its evaluation, from initial receptor binding affinity to functional antagonism and in vivo efficacy. Detailed experimental protocols for key assays are provided, alongside illustrative data presented in a structured format to guide researchers in their own investigations. Furthermore, this guide utilizes Graphviz diagrams to visually represent critical signaling pathways and experimental workflows, offering a clear and logical framework for the discovery and development of new antihistaminic agents.

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Antagonism of these receptors, particularly the H1 receptor, forms the basis for many commercially successful drugs used to treat allergic conditions such as rhinitis, urticaria, and conjunctivitis.[1]

The discovery of novel compounds with selective histamine receptor antagonist properties remains a significant goal in drug development. This guide provides a systematic approach to evaluating the potential of a novel compound, exemplified by "this compound," to act as a histamine receptor antagonist.

In Vitro Characterization of this compound

The initial assessment of a compound's potential as a histamine receptor antagonist involves a series of in vitro assays to determine its binding affinity and functional activity at the target receptor(s).

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][3] These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Table 1: Hypothetical Binding Affinity (Ki) of this compound for Human Histamine Receptors

| Compound | Receptor | Radioligand | Ki (nM) |

| This compound | Histamine H1 | [³H]-Pyrilamine | 25.3 |

| This compound | Histamine H2 | [³H]-Tiotidine | >10,000 |

| This compound | Histamine H3 | [³H]-Nα-Methylhistamine | >10,000 |

| This compound | Histamine H4 | [³H]-Histamine | >10,000 |

| Diphenhydramine (Control) | Histamine H1 | [³H]-Pyrilamine | 15.8 |

-

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.

-

[³H]-Pyrilamine (radioligand).

-

This compound (test compound).

-

Diphenhydramine (unlabeled competitor for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Pyrilamine (typically at or below its Kd value) and varying concentrations of this compound.

-

For the determination of non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., diphenhydramine).

-

Incubate the plates at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential to determine whether a compound that binds to the receptor acts as an antagonist, agonist, or inverse agonist. For the H1 receptor, which primarily couples to Gq proteins, downstream signaling events such as calcium mobilization are commonly measured.[1]

Table 2: Hypothetical Functional Antagonism (IC50) of this compound at the Human H1 Receptor

| Assay Type | Agonist | This compound IC50 (nM) |

| Calcium Flux | Histamine | 45.7 |

| Phosphoinositide Turnover | Histamine | 52.1 |

-

Objective: To measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Histamine (agonist).

-

This compound (test compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration).

-

Measure the change in fluorescence intensity over time using a fluorescent plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

In Vivo Evaluation of this compound

Following promising in vitro results, the efficacy of a potential antihistamine is evaluated in animal models of allergic inflammation.

Table 3: Hypothetical In Vivo Efficacy of this compound in a Murine Model of Allergic Asthma

| Treatment Group | Bronchoalveolar Lavage (BAL) Eosinophil Count (cells/mL) | Airway Hyperresponsiveness (Penh) |

| Vehicle Control | 5.2 x 10^5 | 3.8 |

| This compound (10 mg/kg) | 2.1 x 10^5 | 1.9 |

| Cetirizine (10 mg/kg) | 1.8 x 10^5 | 1.6 |

-

Objective: To assess the ability of this compound to reduce airway inflammation and hyperresponsiveness in a mouse model of asthma.

-

Animals: BALB/c mice.

-

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Challenge: Challenge the mice with aerosolized OVA for a set period on consecutive days (e.g., days 24, 25, and 26).

-

Treatment: Administer this compound or a vehicle control orally or intraperitoneally prior to each OVA challenge. A positive control group treated with a known antihistamine (e.g., cetirizine) should be included.

-

Assessment:

-

Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): Following AHR measurement, perform a BAL to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils.

-

-

-

Data Analysis: Compare the AHR and BAL eosinophil counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are invaluable tools for understanding complex biological processes and experimental designs.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily signals through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Experimental Workflow for Histamine Receptor Antagonist Screening

A logical progression of experiments is crucial for the efficient evaluation of a potential drug candidate.

Caption: Workflow for Histamine Receptor Antagonist Screening.

Principle of Competitive Binding Assay

This diagram illustrates the competitive interaction between a radiolabeled ligand and an unlabeled test compound for the same receptor binding site.

References

An In-depth Technical Guide to the Off-Target Effects of Amitriptyline in Cellular Models

Disclaimer: Initial searches for "Amoitone B" did not yield any relevant scientific information, suggesting a possible misspelling or a compound not widely documented in public literature. The search results consistently redirected to "Amitriptyline," a well-researched tricyclic antidepressant. Therefore, this technical guide will focus on the off-target effects of Amitriptyline as a comprehensive example to fulfill the user's request for an in-depth technical guide with specific formatting and visualization requirements.

This guide is intended for researchers, scientists, and drug development professionals investigating the molecular pharmacology of Amitriptyline. It provides a detailed overview of its off-target activities, quantitative binding data, experimental protocols for assessing these effects, and visualizations of the key signaling pathways involved.

Introduction to Amitriptyline's Pharmacological Profile

Amitriptyline is a tricyclic antidepressant (TCA) primarily used in the management of major depressive disorder and various pain syndromes.[1] Its therapeutic efficacy is attributed to its ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[2] However, Amitriptyline is also known for its broad pharmacological profile, interacting with a variety of other receptors and proteins, which leads to a range of off-target effects and contributes to its side-effect profile.[2][3] Understanding these off-target interactions is crucial for a comprehensive safety and efficacy assessment.

Quantitative Analysis of Off-Target Binding

Amitriptyline's interaction with various receptors has been quantified through binding assays, typically reported as inhibition constants (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Amitriptyline for its primary targets and key off-target receptors.

| Target Protein | Ligand | Ki (nM) | Species | Assay Type | Reference |

| Primary Targets | |||||

| Serotonin Transporter (SERT) | Amitriptyline | 4.3 | Human | Radioligand Binding | [1] |

| Norepinephrine Transporter (NET) | Amitriptyline | 19.4 | Human | Radioligand Binding | [1] |

| Key Off-Target Receptors | |||||

| Histamine H1 Receptor | Amitriptyline | 0.9 | Human | Radioligand Binding | [3] |

| Muscarinic M1 Receptor | Amitriptyline | 13.6 | Human | Radioligand Binding | [2] |

| Muscarinic M2 Receptor | Amitriptyline | 31 | Human | Radioligand Binding | [2] |

| Muscarinic M3 Receptor | Amitriptyline | 21 | Human | Radioligand Binding | [2] |

| Muscarinic M4 Receptor | Amitriptyline | 22 | Human | Radioligand Binding | [2] |

| Muscarinic M5 Receptor | Amitriptyline | 45 | Human | Radioligand Binding | [2] |

| α1A-Adrenergic Receptor | Amitriptyline | 24 | Human | Radioligand Binding | [1] |

| 5-HT2A Receptor | Amitriptyline | 2.1 | Human | Radioligand Binding | [1] |

| 5-HT2C Receptor | Amitriptyline | 2.5 | Human | Radioligand Binding | [1] |

| Tropomyosin receptor kinase B (TrkB) | Amitriptyline | (low-affinity) | Human | In vitro binding | [4] |

Experimental Protocols for Off-Target Assessment

This section provides detailed methodologies for key experiments to characterize the off-target effects of Amitriptyline.

A systematic approach is essential to identify and characterize off-target effects. The following workflow outlines a typical screening cascade.

This protocol determines the binding affinity of Amitriptyline for the histamine H1 receptor (H1R) through competitive displacement of a radiolabeled ligand.

-

Cell Line: HEK293 cells stably expressing human H1R.

-

Radioligand: [3H]-Pyrilamine (a selective H1R antagonist).

-

Materials:

-

HEK293-H1R cell membranes.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

[3H]-Pyrilamine (specific activity ~25 Ci/mmol).

-

Unlabeled Amitriptyline.

-

Non-specific binding control: 10 µM Mepyramine.

-

GF/B filter plates.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of Amitriptyline (e.g., from 10-11 to 10-5 M).

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Pyrilamine (final concentration ~1 nM), and 50 µL of the Amitriptyline dilution.

-

For total binding, add 50 µL of assay buffer instead of Amitriptyline.

-

For non-specific binding, add 50 µL of 10 µM Mepyramine.

-

Initiate the binding reaction by adding 50 µL of HEK293-H1R cell membrane suspension (20-40 µg protein/well).

-

Incubate for 60 minutes at 25°C.

-

Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each Amitriptyline concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the antagonist effect of Amitriptyline on the Gq-coupled muscarinic M1 receptor (M1R) by monitoring changes in intracellular calcium.

-

Cell Line: CHO-K1 cells stably expressing human M1R.

-

Agonist: Carbachol.

-

Materials:

-

CHO-K1-M1R cells.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Amitriptyline.

-

Carbachol.

-

-

Procedure:

-

Plate CHO-K1-M1R cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of Amitriptyline to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a pre-determined EC80 concentration of Carbachol to all wells to stimulate the M1R.

-

Immediately measure the fluorescence intensity over time (kinetic read) to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the Carbachol response against the concentration of Amitriptyline.

-

Calculate the IC50 value using non-linear regression.

-

This assay measures the inhibitory effect of Amitriptyline on SERT function by quantifying the uptake of radiolabeled serotonin.

-

Cell Line: HEK293 cells stably expressing human SERT (hSERT).

-

Substrate: [3H]-Serotonin (5-HT).

-

Materials:

-

HEK293-hSERT cells.

-

Uptake buffer: Krebs-Ringer-HEPES buffer.

-

[3H]-5-HT.

-

Amitriptyline.

-

Non-specific uptake control: 10 µM Fluoxetine.

-

-

Procedure:

-

Plate HEK293-hSERT cells in a 24-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of Amitriptyline or Fluoxetine for 10 minutes at 37°C.

-

Initiate the uptake by adding [3H]-5-HT (final concentration ~10 nM).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Subtract the non-specific uptake (in the presence of Fluoxetine) from all other values.

-

Calculate the percentage of inhibition of specific uptake for each Amitriptyline concentration.

-

Determine the IC50 value using non-linear regression.

-

Signaling Pathways Affected by Amitriptyline's Off-Target Activity

Amitriptyline's interaction with off-target receptors can modulate several intracellular signaling pathways, contributing to both its therapeutic effects and adverse reactions.

Antagonism of the H1 receptor is a prominent off-target effect of Amitriptyline, leading to sedative effects.[2] H1 receptors are Gq-coupled GPCRs that activate the phospholipase C (PLC) pathway.

Amitriptyline's anticholinergic side effects, such as dry mouth and blurred vision, are due to its antagonism of muscarinic acetylcholine receptors.[5] The M1 receptor, like the H1 receptor, is Gq-coupled.

Studies have shown that Amitriptyline can inhibit the MAPK/ERK and CREB signaling pathways, which may contribute to its analgesic effects in neuropathic pain.[6] This effect appears to be mediated, at least in part, through the activation of the A3 adenosine receptor (A3AR).

Conclusion

Amitriptyline exhibits a complex pharmacological profile characterized by high-affinity binding to its primary targets, SERT and NET, as well as potent interactions with a range of off-target receptors. The antagonism of histamine H1, muscarinic, and adrenergic receptors is well-documented and directly correlates with many of its known side effects. Furthermore, emerging evidence suggests that Amitriptyline modulates other signaling pathways, such as the MAPK/ERK and CREB pathways, which may be relevant to its therapeutic actions beyond monoamine reuptake inhibition. A thorough understanding and characterization of these off-target effects using the experimental approaches outlined in this guide are essential for the rational use of Amitriptyline and for the development of future therapeutics with improved selectivity and safety profiles.

References

- 1. Amitriptyline - Wikipedia [en.wikipedia.org]

- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. preskorn.com [preskorn.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Amitriptyline’s anticholinergic adverse drug reactions–A systematic multiple-indication review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Analgesic Properties of Amine-Based Compounds: A Technical Guide Focused on Amitriptyline

Disclaimer: Initial research into the analgesic properties of Amoitone B, a cystosporone B derivative and NR4A1 agonist, yielded insufficient public data to compile an in-depth technical guide. While its role as an NR4A1 agonist suggests potential anti-inflammatory—and thus, indirectly, analgesic—effects, direct evidence from preclinical or clinical studies on pain is lacking. In light of this, the following guide will focus on a well-characterized amine-containing compound with established analgesic properties, Amitriptyline, to provide researchers, scientists, and drug development professionals with a comprehensive overview of relevant experimental methodologies and data presentation in the field of analgesia research.

Introduction to Amitriptyline as an Analgesic

Amitriptyline is a tricyclic antidepressant (TCA) that has been widely used for decades to treat various chronic pain conditions, particularly neuropathic pain.[1][2] Its analgesic effects are independent of its antidepressant activity and are typically observed at lower dosages.[2] The mechanism of action for amitriptyline's pain-relieving properties is multifaceted, involving the modulation of multiple neurotransmitter systems and signaling pathways.[1][2][3] This guide will delve into the preclinical evidence supporting the analgesic efficacy of amitriptyline, detail the experimental protocols used in its evaluation, and visualize the key signaling pathways involved in its mechanism of action.

Pharmacokinetic Profile of Amitriptyline

A thorough understanding of a compound's pharmacokinetic profile is crucial for designing and interpreting analgesic studies.

| Parameter | Value | Species | Reference |

| Bioavailability | 30-60% | Human | [3][4] |

| Peak Plasma Time | 2-12 hours | Human | [4] |

| Protein Binding | ~95% | Human | [4] |

| Volume of Distribution | 16 ± 3 L/kg | Human | [4] |

| Elimination Half-life | 10-28 hours | Human | [3][5] |

| Metabolism | Primarily hepatic (CYP2D6, CYP2C19, CYP3A4) | Human | [3][4] |

| Excretion | Primarily renal | Human | [3] |

Preclinical Analgesic Efficacy of Amitriptyline

Amitriptyline has demonstrated significant analgesic effects in various rodent models of acute and chronic pain. The following tables summarize key quantitative data from these studies.

Table 3.1: Efficacy of Amitriptyline in Thermal Nociception Models

| Experimental Model | Species | Amitriptyline Dose | Route of Administration | Endpoint | Result | Reference |

| Hot Plate Test | Mice | 10 mg/kg | Intraperitoneal | Increased reaction time | Statistically significant antinociceptive effect | [6] |

| Hot Plate Test | Mice | 50 mg/kg | Intraperitoneal | Increased reaction time | Statistically significant antinociceptive effect, comparable to morphine | [6] |

| Tail-Flick Test | Mice | 50 mg/kg | Intraperitoneal | Increased reaction time | Statistically significant antinociceptive effect | [6][7] |

| Thermal Hyperalgesia (CCI Model) | Rat | 5 mg/kg (twice daily for 14 days) | Not specified | Reduced thermal hyperalgesia | Statistically significant reduction in hyperalgesia (P ≤ 0.05) | [8] |

| Thermal Hyperalgesia (Spinal Nerve Ligation) | Rat | 10 mg/kg | Intraperitoneal | Reversal of thermal hyperalgesia | Complete reversal of thermal hyperalgesia | [9] |

| Thermal Hyperalgesia (Spinal Nerve Ligation) | Rat | 60 µg | Intrathecal | Antihyperalgesic effect | Significant antihyperalgesic effect | [9] |

| Thermal Hyperalgesia (Spinal Nerve Ligation) | Rat | 100 nmol | Subcutaneous (local) | Antihyperalgesic effect | Immediate and persistent (120 min) antihyperalgesic effect | [9] |

Table 3.2: Efficacy of Amitriptyline in Inflammatory and Neuropathic Pain Models

| Experimental Model | Species | Amitriptyline Dose | Route of Administration | Endpoint | Result | Reference |

| Formalin Test (Phase 2) | Rat | 20 mg/kg | Not specified | Reduced pain behavior | Significant reduction in pain behavior | [10] |

| Formalin Test (Orofacial) | Rat | ED50: 14.6 mg/kg | Systemic | Inhibition of rubbing activity | Dose-related inhibition in both phases | [11] |

| Acetic Acid-Induced Writhing | Mice | Not specified | Not specified | Reduction in writhes | 41.09% reduction in the number of writhes | [7] |

| Chronic Constriction Injury (CCI) | Mice | Not specified | Not specified | Attenuation of neuropathic pain symptoms | Significant attenuation of allodynia and hyperalgesia | [12] |

| Mechanical Allodynia (Spinal Nerve Ligation) | Rat | Up to 10 mg/kg | Intraperitoneal, Intrathecal, Subcutaneous | Paw withdrawal threshold | No significant effect on mechanical allodynia | [9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Hot Plate Test

This test assesses the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.[13]

Apparatus:

-

A commercially available hot plate analgesiometer with precise temperature control.

-

A transparent Plexiglas cylinder to confine the animal on the heated surface.[14]

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes. On the day before testing, place each animal on the unheated plate for 5-10 minutes to familiarize them with the apparatus.[14]

-

Baseline Latency: Set the hot plate temperature to a constant 55 ± 1°C.[6][15] Place an animal on the hot plate and start a timer.

-

Endpoint: Record the latency to the first sign of a nocifensive response, such as paw licking or jumping.[14][15]

-

Cut-off Time: To prevent tissue injury, a cut-off time (e.g., 30 seconds) must be established. If the animal does not respond by this time, remove it and record the cut-off time as the latency.[6]

-

Drug Administration: Administer amitriptyline or the vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection) 30 minutes prior to testing.[6]

-

Post-treatment Latency: Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[14]

Formalin Test

The formalin test is a model of tonic pain and inflammation, characterized by two distinct phases of nociceptive behavior.

Procedure:

-

Habituation: Place the animals in a transparent observation chamber for at least 30 minutes to allow for acclimatization.

-

Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5%) subcutaneously into the plantar surface of one hind paw.[16]

-

Observation: Immediately after injection, return the animal to the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw.

-

Phase 1 (Acute Pain): Typically observed during the first 5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): Occurs approximately 15-30 minutes post-injection and can last for an hour or more.

-

-

Drug Administration: Administer amitriptyline or vehicle prior to the formalin injection, with the pre-treatment time depending on the route of administration.

Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold in response to a mechanical stimulus and is commonly used in models of neuropathic pain.

Apparatus:

-

A set of calibrated von Frey filaments of varying stiffness.

-

An elevated wire mesh platform that allows access to the plantar surface of the animal's paws.

Procedure:

-

Habituation: Place the animals in individual compartments on the wire mesh platform and allow them to acclimate for at least one hour.[17]

-

Filament Application: Starting with a filament near the expected threshold, apply it to the plantar surface of the hind paw with enough force to cause it to bend. Hold for 2-5 seconds.[18]

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.[18]

-

Threshold Determination (Up-Down Method): If there is no response, the next thickest filament is used. If there is a response, the next thinnest filament is used. This is repeated until the 50% withdrawal threshold is determined using a specific algorithm.

-

Drug Administration: In chronic pain models like chronic constriction injury (CCI), treatment with amitriptyline can be administered daily over a period of time, and the von Frey test is performed at regular intervals to assess the development and reversal of mechanical allodynia.[12]

Mechanism of Action and Signaling Pathways

Amitriptyline's analgesic effect is attributed to its complex interaction with multiple targets and signaling pathways.

Monoamine Reuptake Inhibition

A primary mechanism of amitriptyline is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the central nervous system.[3][19] This enhances the activity of descending inhibitory pain pathways, which dampen the transmission of nociceptive signals from the spinal cord to the brain.

Modulation of Inflammatory and Intracellular Signaling

In models of neuropathic pain, amitriptyline has been shown to suppress neuroinflammation and key intracellular signaling cascades.

Amitriptyline's activation of the A3 adenosine receptor (A3AR) and suppression of the NF-κB pathway contribute to its analgesic effects by reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[20][21] Furthermore, it inhibits the MAPK/ERK and CREB signaling pathways, which are implicated in the plastic changes within the nervous system that lead to chronic pain.[20]

Experimental Workflow for Preclinical Analgesic Assessment

References

- 1. Neuropathic pain, antidepressant drugs, and inflammation: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amitriptyline produces analgesia in the formalin pain test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic antinociceptive effect of amitriptyline and morphine in the rat orofacial formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of chronic doxepin and amitriptyline administration in naïve mice and in neuropathic pain mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. benchchem.com [benchchem.com]

- 15. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 16. Peripheral amitriptyline suppresses formalin-induced Fos expression in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 18. benchchem.com [benchchem.com]

- 19. primarycarenotebook.com [primarycarenotebook.com]

- 20. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Amoitone B: An Analysis of its Known Biological Activity and Lack of Evidence for Sodium Channel Blockade

A comprehensive review of available scientific literature and chemical databases reveals no evidence to support a role for Amoitone B in blocking sodium channels. Instead, the compound is identified as a derivative of cystosporone B and functions as a nuclear receptor subfamily 4 group A member 1 (NR4A1) agonist, with documented anticancer properties.

This technical guide addresses the user's query regarding the role of this compound in blocking sodium channels. However, extensive searches have found no data, experimental or otherwise, to substantiate this proposed mechanism of action. This document will instead present the established biological activity of this compound and clarify its known molecular interactions.

Chemical Identity and Known Biological Function

This compound is a recognized chemical entity with the CAS number 1257228-26-4. It is structurally a derivative of cystosporone B. Scientific information categorizes this compound as an agonist of NR4A1, a member of the nuclear receptor superfamily of transcription factors.[1]

The primary biological activity attributed to this compound is its anticancer potential, a function consistent with its role as an NR4A1 agonist.[1] NR4A1 is known to be involved in regulating various cellular processes, including proliferation, apoptosis, and inflammation, and its modulation is a target for cancer therapy.

Absence of Evidence for Sodium Channel Interaction

A thorough investigation of scientific databases and literature has yielded no studies, reports, or data suggesting that this compound interacts with or blocks voltage-gated sodium channels. The initial query may be based on a misunderstanding or a misidentification of the compound of interest. Other molecules with phonetically similar names, such as Amitriptyline, are well-documented sodium channel blockers.[2][3]

Conclusion

Based on the available evidence, the premise that this compound functions as a sodium channel blocker is unfounded. Its established role is that of an NR4A1 agonist with potential applications in oncology.[1] Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, on a biological activity that has not been observed or reported.

Researchers, scientists, and drug development professionals interested in the biological effects of this compound should focus their investigations on its well-documented activity as an NR4A1 agonist and its implications in cancer biology. For those interested in sodium channel blockers, a review of established compounds like Amitriptyline or other Class I antiarrhythmics would be more appropriate.

Visualization of this compound's Known Signaling Pathway

While a diagram illustrating sodium channel blockade by this compound cannot be provided due to the lack of evidence, the following diagram depicts its established mechanism of action as an NR4A1 agonist.

Caption: Signaling pathway of this compound as an NR4A1 agonist.

References

Methodological & Application

Application Notes and Protocols for Amoitone B in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoitone B is a novel natural product that has garnered significant interest within the scientific community, particularly in the field of oncology. It functions as a natural agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B). As a promising anti-cancer agent, its efficacy has been demonstrated in various cancer cell lines. A significant challenge in utilizing this compound for in-vitro studies is its inherent water-insolubility, which necessitates specific dissolution protocols to ensure accurate and reproducible experimental outcomes. These application notes provide a detailed protocol for the solubilization and use of this compound in standard in-vitro assays, along with an overview of its mechanism of action.

Data Presentation

For successful in-vitro experiments, proper preparation of this compound is critical. The following table summarizes the key quantitative data for dissolving and using this compound in cell culture assays.

| Parameter | Value | Notes |

| Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile DMSO is recommended. |

| Stock Solution Concentration | 10 mM | Prepare in DMSO. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

| Typical Working Concentration Range | 1 µM - 50 µM | The optimal concentration is cell-line dependent and should be determined empirically. |

| Final DMSO Concentration in Culture | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A vehicle control with the same final DMSO concentration should always be included in experiments. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder and DMSO to come to room temperature.

-

Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.

In-Vitro Cytotoxicity Assay (e.g., MTT Assay)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (and the vehicle control).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT reagent to each well and incubate according to the manufacturer's protocol.

-

Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This compound Mechanism of Action: The Nur77 Signaling Pathway

This compound exerts its anti-cancer effects by activating the orphan nuclear receptor Nur77. The activation of Nur77 can trigger apoptosis through both genomic and non-genomic pathways.

Caption: this compound activates Nur77, leading to apoptosis via genomic and non-genomic pathways.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the workflow for preparing this compound solutions for in-vitro experiments.

Caption: Workflow for preparing this compound for in-vitro assays.

Application Notes and Protocols: Using Amitriptyline in Animal Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing amitriptyline, a tricyclic antidepressant, in preclinical animal models of neuropathic pain. This document outlines the underlying mechanisms of action, detailed experimental protocols for inducing and assessing neuropathic pain, and a summary of quantitative data from relevant studies.

Mechanism of Action

Amitriptyline is a first-line treatment for neuropathic pain in humans, and its efficacy is extensively studied in preclinical animal models.[1] Its analgesic effects are believed to be independent of its antidepressant activity and occur at lower doses.[2][3] The primary mechanisms of action include:

-

Inhibition of Serotonin and Norepinephrine Reuptake: Amitriptyline blocks the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft.[2][4] This enhances the descending inhibitory pain pathways.[3]

-

NMDA Receptor Antagonism: It acts as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are crucial in the central sensitization processes underlying neuropathic pain.[3][4]

-

Sodium Channel Blockade: Amitriptyline blocks sodium channels, which can reduce neuronal hyperexcitability associated with nerve injury.[3]

-

Modulation of Inflammatory Pathways: Studies have shown that amitriptyline can suppress proinflammatory cytokines.[5][6] It has an antinociceptive effect on the A3 adenosine receptor (A3AR), which plays a role in modulating inflammatory responses.[4][5][6] Activation of A3AR can mitigate neuropathic pain by targeting mTOR or MAPK signaling.[4] Specifically, amitriptyline has been shown to suppress NF-κB-related proinflammatory cytokines.[5][6]

-

GABA(B) Receptor Modulation: Amitriptyline may prevent the decline in thermal pain threshold by maintaining spinal cord GABA(B) receptor activity.[7]

-

MAPK/ERK and CREB Pathway Inhibition: The anti-nociceptive effect of amitriptyline involves the suppression of ERK1/2 and CREB signaling proteins.[8]

-

Upregulation of Excitatory Amino Acid Transporters (EAATs): In a spared nerve injury model, amitriptyline reversed the downregulation of EAAT1 and EAAT2, suggesting this may be one of its therapeutic mechanisms.[9]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of amitriptyline in animal models of neuropathic pain.

Table 1: Effects of Amitriptyline on Mechanical and Thermal Nociception

| Animal Model | Species | Amitriptyline Dose & Route | Treatment Schedule | Key Finding | Reference(s) |

| Spinal Nerve Ligation (SNL) | Rat | 10 mg/kg, i.p. | Acute | Completely reversed thermal hyperalgesia; no effect on mechanical allodynia. | [10] |

| Spinal Nerve Ligation (SNL) | Rat | 60 µg, intrathecal | Acute | Produced an antihyperalgesic effect. | [10] |

| Spinal Nerve Ligation (SNL) | Rat | 100 nmol, local subcutaneous | Acute | Immediate and persistent (120 min) antihyperalgesic effect. | [10] |

| Partial Sciatic Nerve Ligation | Rat | 10 mg/kg, i.p. | Daily for 1 week post-surgery | Prevented the decline in thermal pain threshold. | [7] |

| Neuropathic Pain Model | Rat | Not specified, i.p. via osmotic pump | 1 week | Showed a recovery response to mechanical allodynia (P < 0.05). | [4][5][6] |

| Chronic Constriction Injury (CCI) | Rat | 30 mg/kg, i.p. | Daily for 7 days | Significantly attenuated thermal hyperalgesia. | [1] |

Table 2: Effects of Amitriptyline on Molecular Markers

| Animal Model | Species | Amitriptyline Treatment | Key Molecular Finding | Reference(s) |

| Neuropathic Pain Model | Rat | Intraperitoneal injection via osmotic pump for 1 week | Markedly lower mu-opioid receptor (MOR) and TNF-α concentrations compared to control groups (P = 0.02 and P = 0.002, respectively). | [4][5][6] |

| Spinal Nerve Ligation (SNL) | Rat | Not specified | Suppressed the expression of pERK1/2 and pCREB signaling proteins. | [8] |

| Partial Sciatic Nerve Ligation | Rat | 10 mg/kg, i.p. daily for 1 week | Prevented the increase in GABA(B2) gene expression. | [7] |

| Spared Nerve Injury (SNI) | Rat | Intraperitoneal administration | Reversed the downregulation of EAAT1 and EAAT2. | [9] |

Experimental Protocols

Induction of Neuropathic Pain Models

(All surgical procedures must be performed under appropriate anesthesia and in aseptic conditions, following approved institutional animal care and use guidelines.)

This model induces nerve compression and inflammation, leading to robust pain behaviors.[1]

-

Anesthesia: Anesthetize a male Sprague-Dawley rat (250-300g) with a suitable anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.).[1]

-

Incision: Place the rat in a prone position. Make a small incision at the mid-thigh level of one hind limb to expose the sciatic nerve.[1]

-

Ligation: Proximal to the sciatic trifurcation, carefully dissect the nerve from the surrounding connective tissue.[1]

-

Sutures: Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.[1]

-

Constriction: Tighten the ligatures until they just barely constrict the nerve, which should elicit a slight twitch in the corresponding hind limb. The goal is to reduce circulation without completely stopping it.[1]

-

Closure: Suture the muscle layer and skin.[1]

-

Sham Control: In sham-operated animals, expose the sciatic nerve as described but do not apply the ligatures.[1]

-

Post-operative Care: Provide appropriate post-operative analgesia and monitoring. Pain behaviors typically develop within 7 days.[1]

This model involves the axotomy of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.[1]

-

Anesthesia & Incision: Anesthetize the animal and expose the sciatic nerve as described for the CCI model.[1]

-

Nerve Ligation and Transection: Identify the three terminal branches of the sciatic nerve: the tibial, common peroneal, and sural nerves. Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Closure and Post-operative Care: Close the incision and provide post-operative care as described for the CCI model.

Drug Administration

-

Preparation: Dissolve amitriptyline hydrochloride in sterile 0.9% saline to the desired concentration.[1]

-

Route of Administration: The most common route for systemic administration is intraperitoneal (i.p.) injection.[1] For continuous administration, a subcutaneously implanted osmotic pump can be used.[4][5][6]

Behavioral Testing

This test measures the sensitivity to a non-noxious mechanical stimulus.

-

Apparatus: Use a set of calibrated von Frey filaments.

-

Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw. Start with a filament of low bending force and proceed to filaments of increasing force.

-

Endpoint: The paw withdrawal threshold is the lowest force that elicits a brisk paw withdrawal response.

This test measures the latency to respond to a noxious thermal stimulus.[1]

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 50-55°C).

-

Habituation: Gently handle the animals before testing to minimize stress.[1]

-